molecular formula C12H17FN2 B13610511 1-[(3-Fluoro-5-methylphenyl)methyl]piperazine

1-[(3-Fluoro-5-methylphenyl)methyl]piperazine

Cat. No.: B13610511
M. Wt: 208.27 g/mol
InChI Key: IWDDRHAJKWFPHE-UHFFFAOYSA-N
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Description

1-[(3-Fluoro-5-methylphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring substituted with a 3-fluoro-5-methylphenylmethyl group, making it a valuable molecule for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Fluoro-5-methylphenyl)methyl]piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale cyclization reactions and the use of solid-phase synthesis techniques. These methods ensure high yields and purity of the final product, making them suitable for pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

1-[(3-Fluoro-5-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-[(3-Fluoro-5-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. It has been found to inhibit the activity of enzymes such as matrix metalloproteinases and phosphodiesterases, which are involved in cancer cell growth and inflammation. Additionally, it activates the AMP-activated protein kinase pathway, which plays a role in energy homeostasis and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Fluoro-3-methylphenyl)methyl]piperazine
  • 1-[(3-Fluoro-4-methylphenyl)methyl]piperazine
  • 1-[(3-Fluoro-5-chlorophenyl)methyl]piperazine

Uniqueness

1-[(3-Fluoro-5-methylphenyl)methyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro and methyl groups enhances its reactivity and potential biological activities compared to other similar compounds .

Properties

Molecular Formula

C12H17FN2

Molecular Weight

208.27 g/mol

IUPAC Name

1-[(3-fluoro-5-methylphenyl)methyl]piperazine

InChI

InChI=1S/C12H17FN2/c1-10-6-11(8-12(13)7-10)9-15-4-2-14-3-5-15/h6-8,14H,2-5,9H2,1H3

InChI Key

IWDDRHAJKWFPHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)CN2CCNCC2

Origin of Product

United States

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